molecular formula C24H34BN3O4 B13040208 (S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13040208
M. Wt: 439.4 g/mol
InChI Key: XBEDXJMJGUTSKC-IBGZPJMESA-N
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Description

TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple stepsThe tert-butyl group is often introduced via tert-butyl esters, which are synthesized using flow microreactor systems for efficiency and sustainability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the imidazole ring can produce imidazolines .

Scientific Research Applications

TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE: Unique due to its combination of boronate ester, imidazole, and pyrrolidine moieties.

    Other Boronate Esters: Similar in their ability to form reversible covalent bonds but may lack the additional functional groups present in the target compound.

    Imidazole Derivatives: Share the imidazole ring but differ in other structural features and functional groups

Uniqueness

The uniqueness of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE lies in its multifunctional nature, combining the reactivity of boronate esters with the biological activity of imidazole and the structural rigidity of pyrrolidine .

Properties

Molecular Formula

C24H34BN3O4

Molecular Weight

439.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-13-9-12-19(28)20-26-15-18(27-20)16-10-8-11-17(14-16)25-31-23(4,5)24(6,7)32-25/h8,10-11,14-15,19H,9,12-13H2,1-7H3,(H,26,27)/t19-/m0/s1

InChI Key

XBEDXJMJGUTSKC-IBGZPJMESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C

Origin of Product

United States

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